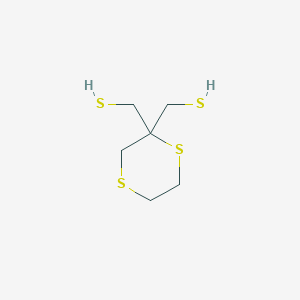
(1,4-Dithiane-2,2-diyl)dimethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Dithiane-2,2-diyl)dimethanethiol is an organosulfur compound with the molecular formula C6H12S4 It is characterized by a six-membered ring containing two sulfur atoms and two methanethiol groups attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Dithiane-2,2-diyl)dimethanethiol typically involves the reaction of 1,4-dithiane with formaldehyde and hydrogen sulfide. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of a thioacetal intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: (1,4-Dithiane-2,2-diyl)dimethanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: In organic synthesis, (1,4-Dithiane-2,2-diyl)dimethanethiol serves as a versatile building block for the construction of complex molecular architectures. It is used in the synthesis of heterocycles, such as thiophenes and thiazoles, which are important in pharmaceuticals and agrochemicals .
Biology and Medicine: Its ability to form stable complexes with metal ions makes it useful in the design of metalloenzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with unique properties. It is also employed as a stabilizer in the formulation of lubricants and as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of (1,4-Dithiane-2,2-diyl)dimethanethiol involves its interaction with molecular targets through its thiol groups. These groups can form covalent bonds with electrophilic centers in enzymes or other proteins, leading to inhibition of enzyme activity or modification of protein function. The sulfur atoms in the compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
1,3-Dithiane: Similar to (1,4-Dithiane-2,2-diyl)dimethanethiol, 1,3-Dithiane is used as a building block in organic synthesis.
1,4-Dithiane-2,5-diol: This compound is another derivative of 1,4-dithiane, used in the synthesis of sulfur-containing heterocycles.
Uniqueness: The uniqueness of this compound lies in its dual thiol groups and the specific arrangement of sulfur atoms in the ring. This structure imparts unique reactivity and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
CAS No. |
850408-53-6 |
|---|---|
Molecular Formula |
C6H12S4 |
Molecular Weight |
212.4 g/mol |
IUPAC Name |
[2-(sulfanylmethyl)-1,4-dithian-2-yl]methanethiol |
InChI |
InChI=1S/C6H12S4/c7-3-6(4-8)5-9-1-2-10-6/h7-8H,1-5H2 |
InChI Key |
RGDDNZPCGLMOMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(CS1)(CS)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















